2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide
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Overview
Description
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl chloride, which is then reacted with cyanoacetohydrazide under controlled conditions to yield the target compound . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
2-cyano-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile: Another related compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H11N7O |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-[(Z)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19) |
InChI Key |
UHYJBSAMRWXAAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C(=N/NC(=O)CC#N)/N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N |
Origin of Product |
United States |
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